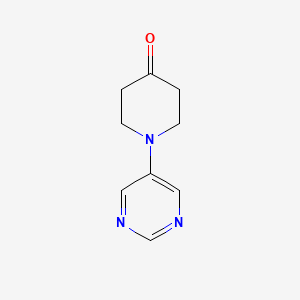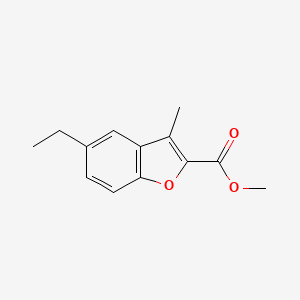
(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Bromo-2,3-dihydrobenzofuran-3-amine is a chiral compound with a bromine atom attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-2,3-dihydrobenzofuran-3-amine typically involves the bromination of 2,3-dihydrobenzofuran followed by amination. One common method is to start with 2,3-dihydrobenzofuran, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2,3-dihydrobenzofuran is then subjected to amination using ammonia or an amine under suitable conditions to yield ®-4-Bromo-2,3-dihydrobenzofuran-3-amine.
Industrial Production Methods
In an industrial setting, the production of ®-4-Bromo-2,3-dihydrobenzofuran-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydrobenzofuran-3-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-4-Bromo-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in certain applications.
2,3-Dihydrobenzofuran-3-amine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Chloro-2,3-dihydrobenzofuran-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
®-4-Bromo-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(3R)-4-bromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1 |
InChI Key |
FDWXLXRSLLDBEX-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC=C2Br)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


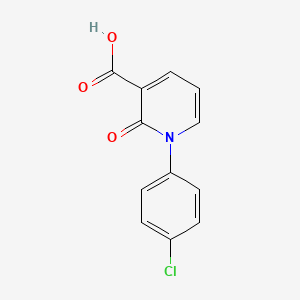
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
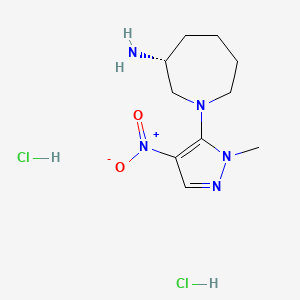
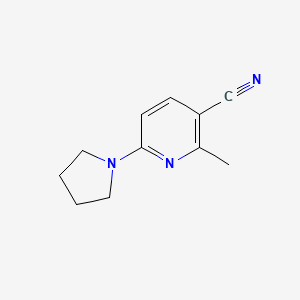
![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
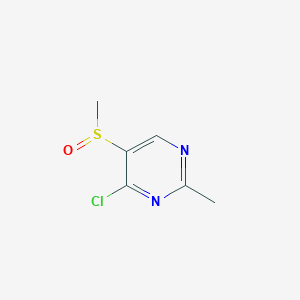

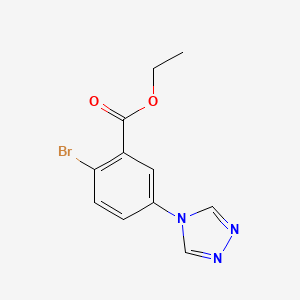
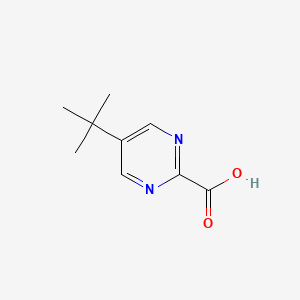
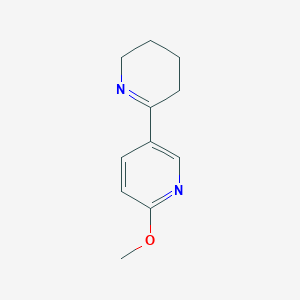
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
